molecular formula C8H15NO2 B155990 Ethyl 1-aminocyclopentanecarboxylate CAS No. 1664-35-3

Ethyl 1-aminocyclopentanecarboxylate

Cat. No.: B155990
CAS No.: 1664-35-3
M. Wt: 157.21 g/mol
InChI Key: NLLGKNYQDQBMFW-UHFFFAOYSA-N
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Description

Overview of Cyclic Alpha-Amino Acid Esters in Organic Synthesis

Cyclic alpha-amino acid esters, such as Ethyl 1-aminocyclopentanecarboxylate, are valuable precursors and building blocks in organic synthesis. lookchem.comnih.gov α-Imino esters, closely related precursors, are highly reactive due to the adjacent ester group and are used to synthesize a wide variety of natural and unnatural α-amino acid derivatives. acs.org The synthesis of α-amino esters can be achieved through various methods, including three-component reactions involving organozinc reagents, amines, and ethyl glyoxylate, or through TfOH-catalyzed N-H insertion between anilines and α-diazoacetates. organic-chemistry.org These cyclic derivatives are of great synthetic and pharmaceutical interest. acs.org Their utility extends to being key intermediates in the creation of more complex molecules with potential biological activity. ontosight.ai

Significance of Conformationally Constrained Amino Acid Derivatives

Conformationally constrained amino acids are derivatives in which the molecule's freedom of movement is significantly reduced, often by incorporating cyclic structures. lifechemicals.comiris-biotech.de This structural rigidity is highly sought after in medicinal chemistry and drug design. nih.gov By restricting the conformation of an amino acid or a peptide it is part of, researchers can improve stability, biological activity, and selectivity for specific receptors. iris-biotech.de

The interaction of a peptide with its corresponding receptor is fundamental to its biological function and is highly dependent on its three-dimensional shape. iris-biotech.de The incorporation of Cα,α-dialkylated amino acids, including cyclic variants, is known to strongly stabilize helical conformations in peptides. iris-biotech.de This strategy has been successfully employed in the design of peptidomimetic drugs, which mimic the structure of natural peptides to achieve a therapeutic effect. lifechemicals.com For instance, unnatural conformationally restricted analogs have been used as substitutes for proline in the development of commercial drugs, such as anticoagulants and angiotensin-converting enzyme (ACE) inhibitors. lifechemicals.com The introduction of these constraints provides a powerful tool for refining a ligand's interaction with its receptor, potentially leading to drugs with greater therapeutic benefits. nih.gov

Research Landscape and Scholarly Focus on this compound

The research landscape for this compound and its parent compound, 1-aminocyclopentanecarboxylic acid, is primarily centered on its synthesis and its application as a building block. It is often used in research and development within the life sciences. ontosight.ai The synthesis of its parent acid, and related aminocyclopentane carboxylic acids, has been explored through various routes, including those starting from compounds like cyclohexanone (B45756) or involving the hydrolysis of ester intermediates. google.com The compound itself is recognized as a useful building block for creating more complex pharmaceutical and agrochemical products due to its mild and selective reactivity. lookchem.com While specific studies focusing solely on this compound are part of the broader investigation into amino acid derivatives, its role as a conformationally constrained intermediate gives it significant value in the synthesis of novel peptides and peptidomimetics. acs.orgiris-biotech.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGKNYQDQBMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937193
Record name Ethyl 1-aminocyclopentane-1-carboxylate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-35-3
Record name Cyclopentanecarboxylic acid, 1-amino-, ethyl ester
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Record name Ethyl 1-aminocyclopentanecarboxylate
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Record name Ethyl 1-aminocyclopentane-1-carboxylate
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Synthetic Methodologies for Ethyl 1 Aminocyclopentanecarboxylate and Its Analogs

Classical and Contemporary Synthesis Approaches

A range of synthetic methods has been developed to access ethyl 1-aminocyclopentanecarboxylate and related alicyclic amino esters. These approaches can be broadly categorized into classical rearrangement reactions, cycloaddition strategies, and the reductive opening of heterocyclic precursors.

Hofmann Degradation and Related Rearrangement Reactions

The Hofmann rearrangement, a classic organic reaction, transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This degradation reaction proceeds through an isocyanate intermediate formed by treating the amide with bromine and a base. wikipedia.orgresearchgate.net While broadly applicable for the synthesis of amines, its direct application to produce this compound from a corresponding amide precursor is a viable, though perhaps less common, synthetic route. A valuable modification of this reaction involves carrying it out in an alcoholic solution, which can lead to the formation of a urethane (B1682113) that is subsequently hydrolyzed. researchgate.net

Cycloaddition Reactions in Alicyclic Amino Ester Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of cyclic systems. wikipedia.org In the context of alicyclic amino esters, [3+2] cycloaddition reactions are particularly relevant. nih.gov These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. wikipedia.org For instance, the reaction of azomethine ylides, derived from amino esters, with various alkenes can construct the cyclopentane (B165970) ring system with the desired amino and ester functionalities already in place. nih.govbeilstein-journals.org

A notable example is the 1,3-dipolar cycloaddition of nitrile oxides to β-aminocyclopentenecarboxylates, which leads to the formation of isoxazoline-fused cyclic β-amino esters. nih.govnih.gov These intermediates can then be further manipulated to yield the target compounds.

Cycloaddition TypeReactantsProduct Type
[3+2] CycloadditionAzomethine ylide + AlkenePyrrolidine derivatives
1,3-Dipolar CycloadditionNitrile oxide + β-AminocyclopentenecarboxylateIsoxazoline-fused β-amino ester

Reductive Ring Opening of Heterocyclic Precursors

The synthesis of functionalized cyclic amino esters can be effectively achieved through the reductive ring opening of heterocyclic precursors. nih.gov Isoxazolines, which can be synthesized via cycloaddition reactions as mentioned previously, are excellent precursors for this strategy. nih.govnih.gov The N-O bond of the isoxazoline (B3343090) ring is susceptible to cleavage under various reductive conditions, such as catalytic hydrogenation or using reagents like samarium(II) iodide. nih.gov This ring-opening process can unmask β-hydroxy ketone, γ-amino alcohol, or, pertinently, β-amino ester functionalities, depending on the substrate and reaction conditions. nih.govnih.gov

A specific method involves the treatment of isoxazoline-fused β-aminocyclopentanecarboxylates with nickel(II) chloride and sodium borohydride (B1222165) in an ethanol (B145695)/tetrahydrofuran solvent mixture. This procedure stereoselectively opens the isoxazoline ring to yield highly functionalized 2-aminocyclopentanecarboxylates in good yields. nih.gov

Asymmetric Synthesis and Stereocontrol Strategies

The biological activity of cyclic amino acids is often highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the absolute and relative configuration of stereocenters is of paramount importance.

Enantioselective Synthesis of Cyclic Amino Acid Esters

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been employed for the enantioselective synthesis of cyclic amino acid esters. One powerful approach is asymmetric phase-transfer catalysis. This method utilizes a chiral catalyst to control the stereochemical outcome of a reaction occurring between reactants in different phases. nih.govresearchgate.net For example, the asymmetric alkylation of glycine (B1666218) ester derivatives in the presence of a chiral phase-transfer catalyst can lead to the formation of cyclic amino acids with high enantiomeric excess. nih.gov

Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For instance, the diastereoselective alkylation of enantiopure aziridine-2-carboxylic acid esters has been reported to proceed with complete retention of stereochemistry. nih.gov

Key enantioselective approaches include:

Asymmetric Phase-Transfer Catalysis: Employs chiral catalysts to induce enantioselectivity in reactions between immiscible phases. nih.govresearchgate.net

Chiral Auxiliaries: Temporarily attached chiral groups that direct the stereochemical outcome of a reaction. nih.gov

Enzyme-Catalyzed Resolutions: Utilizes enzymes to selectively react with one enantiomer in a racemic mixture.

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. In the synthesis of substituted cyclic amino acid esters, controlling diastereoselectivity is crucial for obtaining the desired isomer.

One common diastereoselective method is the Strecker reaction, which involves the addition of cyanide to an imine. When a chiral amine is used to form the imine, the subsequent addition of cyanide can proceed with high diastereoselectivity. nih.gov Various chiral auxiliaries, such as (S)-α-methylbenzylamine, have been successfully employed in this context. nih.gov

Furthermore, the alkylation of cyclic β-amino esters derived from chiral precursors, such as α-methylbenzylamine, can proceed with complete stereocontrol. rsc.org In these systems, the existing stereocenters can influence the stereochemical outcome of the alkylation reaction, leading to the formation of a single diastereomer. rsc.org Directed hydrogenation, where a functional group on the substrate directs the approach of the hydrogenation catalyst, is another powerful tool for achieving high diastereoselectivity. nih.gov

Diastereoselective MethodKey PrincipleExample
Chiral Auxiliary-Controlled Strecker ReactionA chiral amine auxiliary directs the nucleophilic addition of cyanide to the imine.Use of (S)-α-methylbenzylamine as the chiral amine. nih.gov
Substrate-Controlled AlkylationExisting stereocenters in the substrate direct the approach of the electrophile.Alkylation of a cyclic β-amino ester derived from α-methylbenzylamine. rsc.org
Directed HydrogenationA coordinating group on the substrate directs the metal catalyst to one face of the molecule. nih.govA hydroxymethyl group directing a rhodium catalyst. nih.gov

Biocatalytic and Enzymatic Resolution Techniques

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymatic kinetic resolution, in particular, has been effectively employed for the separation of racemic mixtures of cyclic amino acid derivatives. Lipases are a class of enzymes that have demonstrated considerable utility in this area due to their stability, broad substrate tolerance, and high enantioselectivity.

One common strategy involves the enantioselective acylation or hydrolysis of amino esters or amides. For instance, the kinetic resolution of racemic cis- and trans-2-aminocyclopentanecarboxamides has been successfully achieved using lipase-catalyzed N-acylation. In a key study, Candida antarctica lipase (B570770) B (CAL-B) was found to be a highly effective biocatalyst for the N-acylation of these compounds with 2,2,2-trifluoroethyl butanoate in a solvent mixture of tert-butyl methyl ether and tert-amyl alcohol. researchgate.net This enzymatic process allowed for the preparation of all enantiomers of the starting materials with high enantioselectivity. researchgate.net

Interestingly, the choice of enzyme can sometimes lead to a reversal of enantiopreference. While CAL-B showed a clear preference for one enantiomer, other lipases, such as Candida antarctica lipase A (CAL-A) and Pseudomonas cepacia lipase, exhibited a preference for the opposite enantiomer, albeit with lower enantioselectivity in some cases. researchgate.net The efficiency of these resolutions is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (typically >100) are indicative of a synthetically useful resolution.

The general approach for such a resolution is outlined below:

SubstrateEnzymeAcylating AgentSolventResult
Racemic cis-2-aminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoatetert-Butyl methyl ether/tert-Amyl alcoholHigh enantioselectivity for one enantiomer
Racemic cis-2-aminocyclopentanecarboxamideCandida antarctica lipase A (CAL-A)2,2,2-Trifluoroethyl butanoatetert-Butyl methyl ether/tert-Amyl alcoholSlight enantiopreference for the opposite enantiomer

While a direct enzymatic resolution of this compound has not been extensively detailed in the literature, the successful application of lipases to closely related cyclopentane amino amides strongly suggests the feasibility of this approach for the target molecule and its ester analogs. researchgate.net

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful and widely employed strategy in asymmetric synthesis. This method involves the temporary attachment of a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

A notable example of this approach in the context of cyclopentane amino acid derivatives involves the use of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol. This amino alcohol can be used to prepare a cyclopentano-fused oxazolidinone, which serves as a highly effective chiral auxiliary in asymmetric alkylation and aldol (B89426) reactions. nih.gov

The synthesis of this auxiliary begins with the baker's yeast reduction of ethyl 2-oxocyclopentanecarboxylate, followed by hydrolysis and a Curtius rearrangement to yield the enantiomerically pure (1S,2R)-2-aminocyclopentan-1-ol. This amino alcohol is then converted into the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary. nih.gov

This chiral auxiliary can then be N-acylated, and the resulting imide undergoes highly diastereoselective alkylation reactions. The steric hindrance provided by the fused cyclopentane ring of the auxiliary effectively shields one face of the enolate, leading to the formation of the desired product with excellent diastereofacial selectivity (>99%). nih.gov Subsequent removal of the auxiliary, for example, by hydrolysis with lithium hydroperoxide, yields the enantiomerically enriched α-substituted carboxylic acid. nih.gov

Chiral AuxiliaryReaction TypeDiastereoselectivity
(4R,5S)-cyclopentano[d]oxazolidin-2-oneAsymmetric Alkylation>99%
(4R,5S)-cyclopentano[d]oxazolidin-2-oneAsymmetric syn-Aldol Reaction>99%

This methodology provides a reliable route to enantiomerically pure substituted cyclopentane carboxylic acid derivatives, which are precursors to the corresponding amino esters.

Preparation of Conformationally Restricted Derivatives

The synthesis of substituted, bridged, and spirocyclic analogs of this compound introduces further conformational constraints, which can be highly desirable for applications in drug design and the study of peptide structure.

Synthesis of Substituted Cyclopentane Amino Esters

The introduction of substituents onto the cyclopentane ring can significantly influence the biological activity and conformational preferences of the amino acid. Various synthetic strategies have been developed to access such substituted derivatives.

One approach involves the synthesis of poly-functionalized cyclopentanes, such as 1-aminocyclopentane-1,3,4-tricarboxylic acids (ACPTs). These compounds have been investigated as analogs of glutamic acid. google.com The synthesis of these highly substituted cyclopentanes can be complex, often involving multi-step sequences and requiring careful control of stereochemistry. google.com

Another strategy for creating substituted cyclopentane amino acids involves the modification of unsaturated precursors. For example, GABA analogues have been synthesized from 4-aminocyclopent-1-enecarboxylic acid. The α,β-unsaturated system in this precursor allows for the addition of substituents, such as thiol-containing groups, to generate new derivatives. nih.gov

Access to Bridged and Spirocyclic Analogs

Bridged and spirocyclic structures represent a further level of conformational restriction. The synthesis of these complex scaffolds often requires specialized synthetic methods.

Bridged Analogs: Bridged bicyclic amino acids can serve as compact and conformationally rigid building blocks in medicinal chemistry. For example, the synthesis of bridged bicyclic morpholine (B109124) amino acids, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, has been reported. researchgate.net These structures can be considered constrained analogs of cyclic amino acids.

Spirocyclic Analogs: Spirocyclic compounds containing a 1-aminocyclopentanecarboxylic acid moiety have also been synthesized and investigated for their biological properties. The antiproliferative activity of spirocyclic cyclodipeptides containing 1-aminocyclopentanecarboxylic acid (Acp) has been studied. nih.gov These compounds, such as cyclo(Acp-Ala), incorporate the aminocyclopentane unit into a spiro-diketopiperazine structure. nih.gov The synthesis of such spirocycles often involves the cyclization of a dipeptide precursor.

Stereochemical Investigations of Ethyl 1 Aminocyclopentanecarboxylate and Its Derivatives

Analysis of Absolute and Relative Configurations

The determination of absolute (R/S) and relative (cis/trans) configurations is fundamental to understanding the structure-function relationships of chiral molecules like Ethyl 1-aminocyclopentanecarboxylate and its derivatives. The presence of at least one stereocenter at the α-carbon (C1), and potentially others on the cyclopentane (B165970) ring, gives rise to various stereoisomers.

The absolute configuration of such compounds is often established through synthesis from enantiomerically pure precursors or by resolution of racemic mixtures. For instance, in a study of the related compound 1-amino-1,3-cyclopentanedicarboxylic acid, the four possible stereoisomers were synthesized and their absolute configurations were assigned. nih.gov The process involved starting with the known (+)-S and (-)-R isomers of a precursor, 3-oxocyclopentanecarboxylic acid, followed by fractional crystallization to separate the final cis and trans amino acid isomers. nih.gov

A variety of analytical techniques are employed to confirm the configuration of these separated isomers. These methods provide unambiguous evidence of the three-dimensional arrangement of atoms.

Key Techniques for Configurational Analysis:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. nih.gov

Optical Rotation: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation, measured with a polarimeter, are characteristic of a specific enantiomer. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used to determine absolute configuration directly, NMR is crucial for establishing the relative configuration (cis/trans) of substituents on the cyclopentane ring by analyzing coupling constants and through-space interactions (e.g., NOE). mdpi.com

Below is a table summarizing the properties of the stereoisomers of 1-amino-1,3-cyclopentanedicarboxylic acid, a derivative that illustrates the principles of configurational analysis in this class of compounds.

IsomerAssigned Absolute ConfigurationRelative Configuration
Isomer 1cis-1R,3Rcis
Isomer 2cis-1S,3Scis
Isomer 3trans-1R,3Strans
Isomer 4trans-1S,3Rtrans

Conformational Analysis of the Cyclopentane Ring System

Unlike the planar cyclopropane or the relatively rigid chair conformation of cyclohexane, the cyclopentane ring is highly flexible and exists in a dynamic equilibrium between two primary non-planar conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). ic.ac.uk In the envelope form, four carbon atoms are coplanar, with the fifth atom out of the plane. libretexts.org The twist conformation has two adjacent atoms displaced in opposite directions from the plane of the other three. ic.ac.uk These puckered conformations serve to relieve the torsional strain that would be present in a planar structure. libretexts.org The specific conformation adopted by a derivative of this compound is influenced by the nature and stereochemistry of its substituents.

In solution, the cyclopentane ring typically undergoes rapid pseudorotation between various envelope and twist forms. The energetic barrier between these conformations is low, meaning the ring is not locked into a single shape. ic.ac.uk However, the presence of substituents can create a preference for certain conformations. NMR spectroscopy is a powerful tool for investigating these preferences in the solution state.

For example, in studies of cyclic peptidomimetics containing the related cis-2-amino-1-cyclopentanecarboxylic acid (cis-β-ACPC) scaffold, the temperature coefficients (Δδ/ΔT) of amide proton chemical shifts are used to identify intramolecular hydrogen bonds. mdpi.com The presence of such bonds, which are dependent on a specific three-dimensional structure, indicates a stabilization of a particular ring conformation. Low Δδ/ΔT values for certain amide protons suggest their involvement in hydrogen bonds, which in turn restricts the conformational flexibility of the cyclopentane ring and favors a specific fold in the molecule. mdpi.com

TechniqueObserved ParameterStructural Interpretation
¹H NMR Temperature Coefficient (Δδ/ΔT)Low values for specific NH protonsIndicates involvement in intramolecular hydrogen bonds, suggesting a preferred, constrained conformation in solution. mdpi.com
¹H-¹H Coupling Constants (J-values)Magnitude of J-values between protons on the ringProvides information about the dihedral angles between adjacent C-H bonds, helping to define the ring's pucker.
Nuclear Overhauser Effect (NOE)Correlation between spatially close protonsHelps to determine the relative orientation of substituents and the overall shape of the molecule in solution.

In the solid state, the molecule is "frozen" into a single, minimum-energy conformation, which can be precisely determined using X-ray crystallography. nih.gov This provides a detailed snapshot of bond lengths, bond angles, and the exact puckering of the cyclopentane ring.

Compound DerivativeMethodObserved Ring ConformationKey Stabilizing Feature
Ac-trans-L-c₅Arg-NHMeComputational (B3LYP/6-311+G(d,p))Cγ′-exo envelope (E)Intramolecular hydrogen bond between the side-chain guanidinium group and a backbone carbonyl oxygen. nih.gov
cis-1,3-Dicarboxylic AcidX-ray CrystallographyPuckeredMinimization of steric and torsional strain in the crystal lattice. ic.ac.uk

Impact of Stereochemistry on Molecular Recognition (Chemical/Structural Context)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The well-defined stereochemistry and conformational rigidity of this compound derivatives make them excellent scaffolds for designing molecules with specific recognition properties. The stereochemical configuration (both absolute and relative) dictates the precise spatial orientation of the amino and carboxyl functional groups, as well as any other substituents on the ring.

This pre-organization of functional groups is crucial for effective binding to biological targets or for directing the formation of supramolecular structures. By incorporating these constrained amino acids into peptides, for example, specific secondary structures like β-turns or helices can be induced and stabilized.

In essence, the cyclopentane ring acts as a conformational constraint, and its stereochemistry determines the three-dimensional projection of the functional groups responsible for molecular interactions. This principle is fundamental to the rational design of enzyme inhibitors, receptor ligands, and other molecules where a precise geometric fit is required for function.

Mechanistic Elucidation of Reactions Involving Ethyl 1 Aminocyclopentanecarboxylate

Mechanistic Pathways of Aminocyclopentanecarboxylate Formation

The synthesis of Ethyl 1-aminocyclopentanecarboxylate, a cyclic α-amino acid ester, can be achieved through several established synthetic routes. The mechanisms of these pathways, starting from the precursor cyclopentanone (B42830), are detailed below.

Strecker Synthesis The Strecker synthesis is a two-step method for producing α-amino acids. masterorganicchemistry.com For this compound, the reaction starts with cyclopentanone. The mechanism proceeds as follows:

Imine Formation : The carbonyl oxygen of cyclopentanone is protonated, followed by a nucleophilic attack of ammonia (B1221849) on the carbonyl carbon. wikipedia.org After a proton exchange, a water molecule is eliminated, forming a cyclopentyl iminium ion intermediate. wikipedia.orgmasterorganicchemistry.com

Aminonitrile Formation : A cyanide ion then performs a nucleophilic attack on the iminium carbon, yielding 1-aminocyclopentanecarbonitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis and Esterification : The resulting α-aminonitrile is subsequently hydrolyzed in the presence of acid to form the carboxylic acid, 1-aminocyclopentanecarboxylic acid. This is followed by esterification, typically using ethanol (B145695) under acidic conditions, to yield the final product, this compound.

Bucherer-Bergs Reaction This multicomponent reaction produces hydantoins from ketones, which can then be converted to amino acids. wikipedia.orgorganic-chemistry.org

Cyanohydrin and Aminonitrile Formation : The reaction is initiated by the addition of a cyanide ion to cyclopentanone to form a cyanohydrin. Concurrently, ammonium (B1175870) carbonate provides ammonia, which reacts with the cyanohydrin in an SN2 reaction to form 1-aminocyclopentanecarbonitrile. alfa-chemistry.com

Carbamic Acid Formation : The amino group of the aminonitrile performs a nucleophilic addition to carbon dioxide (generated from the ammonium carbonate), resulting in a cyano-containing carbamic acid. wikipedia.org

Cyclization to Hydantoin (B18101) : The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This intermediate then rearranges, often via an isocyanate intermediate, to form the more stable 5,5-cyclopentanespirohydantoin. wikipedia.orgalfa-chemistry.com

Hydrolysis : The hydantoin ring is hydrolyzed, typically under basic or acidic conditions, to yield 1-aminocyclopentanecarboxylic acid, which is then esterified to the final ethyl ester product.

Dieckmann Condensation and Subsequent Amination The Dieckmann condensation is an intramolecular reaction used to form cyclic β-keto esters, which can serve as precursors. wikipedia.orglibretexts.org

Enolate Formation : A suitable 1,6-diester, such as diethyl adipate, is treated with a base (e.g., sodium ethoxide) to deprotonate the α-carbon, generating an enolate ion. wikipedia.orgorgoreview.com

Intramolecular Cyclization : The nucleophilic enolate attacks the other ester carbonyl group in an intramolecular fashion. libretexts.org This 5-exo-trig nucleophilic attack results in the formation of a five-membered ring. wikipedia.org

Formation of β-Keto Ester : After the elimination of an ethoxide ion and subsequent acidic workup, the product is ethyl 2-oxocyclopentane-1-carboxylate. wikipedia.org

Reductive Amination : The resulting β-keto ester can then be converted to this compound via reductive amination. This involves the reaction of the ketone with ammonia to form an enamine or imine, which is then reduced to the amine using a reducing agent like sodium cyanoborohydride.

Table 1: Comparison of Formation Pathways
FeatureStrecker SynthesisBucherer-Bergs ReactionDieckmann Condensation Route
Starting Materials Cyclopentanone, Ammonia, Cyanide SourceCyclopentanone, Ammonium Carbonate, Cyanide SourceDiethyl Adipate, Base, Ammonia, Reducing Agent
Key Intermediate(s) 1-Aminocyclopentanecarbonitrile5,5-CyclopentanespirohydantoinEthyl 2-oxocyclopentane-1-carboxylate
Key Mechanistic Steps Imine formation, Cyanide addition, HydrolysisCyanohydrin formation, Cyclization, HydrolysisIntramolecular condensation, Reductive amination

Radical-Mediated Reaction Mechanisms

This compound can be transformed into a precursor for radical reactions, typically by converting its carboxylic acid analogue into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. The mechanism for generating and utilizing the cyclopentyl radical is often facilitated by photoredox catalysis. beilstein-journals.org

The general mechanism proceeds via a reductive quenching cycle:

Catalyst Excitation : A photocatalyst (PC), such as an iridium complex or an organic dye, absorbs visible light and is promoted to an excited state (*PC). beilstein-journals.org

Reductive Quenching : The excited photocatalyst is reduced by a stoichiometric electron donor (e.g., Hantzsch ester or an amine), generating a highly reducing radical anion of the photocatalyst (PC•–). beilstein-journals.org

Single-Electron Transfer (SET) : The reduced photocatalyst (PC•–) transfers a single electron to the NHPI ester derivative of 1-aminocyclopentanecarboxylic acid. This forms a radical anion intermediate. beilstein-journals.org

Fragmentation : The radical anion rapidly fragments. This involves the homolytic cleavage of the N–O bond and subsequent decarboxylation (loss of CO2), which generates a tertiary alkyl radical centered at the C1 position of the cyclopentane (B165970) ring. beilstein-journals.org

Radical Trapping : The newly formed tertiary radical can participate in various intermolecular reactions. A common pathway is a Giese-type conjugate addition to an electron-deficient olefin. This addition forms a new radical intermediate. beilstein-journals.org

Product Formation : The resulting radical intermediate is then reduced to the final product. This can occur through a Hydrogen Atom Transfer (HAT) from a donor or via a sequential electron transfer and proton transfer (ET/PT) process, which also regenerates the ground-state photocatalyst. beilstein-journals.org

Table 2: Key Steps in Radical-Mediated Transformation
StepDescriptionKey Species Involved
1. Initiation Excitation of photocatalyst by visible light.Photocatalyst (PC), Photon (hν)
2. Reduction Excited photocatalyst is reduced by an electron donor.*PC, Electron Donor, PC•–
3. Activation Single-electron transfer from reduced photocatalyst to the NHPI ester.PC•–, NHPI Ester, Radical Anion
4. Fragmentation N–O bond cleavage and decarboxylation of the radical anion.Radical Anion, Tertiary Alkyl Radical, CO2, Phthalimidyl Anion
5. Propagation The tertiary radical adds to a radical acceptor (e.g., an olefin).Tertiary Alkyl Radical, Olefin Acceptor
6. Termination Formation of the final product via HAT or ET/PT.Radical Adduct, Final Product

Metal-Catalyzed Transformations and Mechanistic Insights

The amino group of this compound allows for its derivatization into structures suitable for metal-catalyzed transformations. For instance, conversion to a vinyl cyclic carbamate (B1207046) enables palladium-catalyzed decarboxylative reactions. semanticscholar.orgmdpi.com These reactions are powerful tools for constructing new heterocyclic structures.

The mechanistic pathway for such a transformation is generally understood as follows:

Oxidative Addition : The reaction is initiated by the oxidative addition of a low-valent transition metal catalyst, typically a Palladium(0) complex, to the vinyl carbamate derivative.

Decarboxylation and Intermediate Formation : In the presence of the palladium catalyst, the vinyl cyclic carbamate undergoes decarboxylation (loss of CO2). mdpi.com This step is crucial as it generates a zwitterionic π-allyl palladium intermediate. This intermediate contains both a nucleophilic and an electrophilic center, making it highly versatile. semanticscholar.org

Intramolecular or Intermolecular Attack : The zwitterionic intermediate can then react in several ways.

Intramolecularly : A nucleophile already present within the molecule can attack the electrophilic π-allyl system, leading to the formation of a new ring.

Intermolecularly : The intermediate can be trapped by an external acceptor molecule, leading to the construction of more complex molecular scaffolds. mdpi.com

Reductive Elimination : The final step is typically a reductive elimination from the palladium complex, which releases the final organic product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

This strategy leverages the inherent reactivity of the amino acid scaffold to generate complex intermediates under transition metal catalysis, providing a pathway to diverse molecular architectures.

Kinetic and Thermodynamic Analyses of Key Steps

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported, analysis of analogous systems provides insight into the key mechanistic steps.

Radical Reaction Kinetics: For radical-mediated reactions, the kinetics are governed by the rates of initiation, propagation, and termination. Kinetic studies of related systems, such as the reaction of OH radicals with cyclic ketones, involve measuring rate coefficients and calculating potential energy surfaces for the reaction pathways. For example, the addition of an OH radical to cyclopentenone proceeds through a barrierless formation of a pre-reactive complex, with subsequent steps having very low energy barriers, indicating a rapid reaction. nih.gov The stability of the resulting radical intermediates (e.g., the formation of a stable vinoxy-like radical) is a key thermodynamic factor driving the reaction. nih.gov

Table 3: Example Kinetic Data for Analogous Mechanistic Steps
Reaction TypeAnalogous System StudiedMeasured Rate Coefficient (at Room Temp.)Mechanistic Relevance
Radical Addition OH + Cyclopentanone2.94 × 10⁻¹² cm³ s⁻¹Provides an estimate for the reactivity of radicals with a cyclopentane ring structure. nih.gov
Radical Addition OH + Acetaldehyde1.5 × 10⁻¹¹ cm³ s⁻¹Illustrates the rate of radical interaction with a carbonyl-containing molecule. nih.gov
CO2 Absorption CO2 + 20 wt.% Aqueous Ethylenediaminek = 0.0060 min⁻¹ (apparent absorption rate)Relevant to the kinetics of the carboxylation step in the Bucherer-Bergs reaction. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Ethyl 1-aminocyclopentanecarboxylate. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

The conformational properties and electronic characteristics of N-acetyl-N'-methylamide derivatives of analogous compounds like 1-aminocyclopentane-1-carboxylic acid (Ac5c) have been characterized using ab initio and DFT methods. nih.gov For such compounds, the flexibility of the backbone increases with the size of the cycloalkane ring. nih.gov In the case of Ac5c, each accessible backbone conformation is associated with a specific pucker of the cyclopentane (B165970) ring. nih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For derivatives of 1-aminocyclopentanecarboxylic acid, the distribution and energies of these frontier orbitals are influenced by the conformation of the cyclopentane ring and the orientation of the amino and ester groups.

The reactivity of this compound can be further explored by calculating various chemical descriptors. These descriptors, derived from the electronic structure, help in predicting the sites most susceptible to electrophilic or nucleophilic attack. The calculated values for related carboxylic acids and alkyl amines have been shown to be robust for predicting reactivity in downstream applications. rsc.org

Below is a hypothetical data table illustrating the types of electronic properties that can be obtained from quantum chemical calculations for this compound and its parent acid.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compoundDFT/B3LYP/6-31G-6.20.56.72.8
1-aminocyclopentanecarboxylic acidDFT/B3LYP/6-31G-5.90.86.73.1

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics. mdpi.com For this compound, MD simulations can reveal the accessible conformations of the flexible cyclopentane ring and the ethyl ester group.

The cyclopentane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The presence of the amino and ethyl carboxylate substituents at the C1 position influences the energy landscape of these puckered states. MD simulations can sample these different conformations and determine their relative populations at a given temperature. chemistrysteps.com

Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and dihedral angle distributions to characterize the conformational preferences of rotatable bonds. For this compound, the C-C-C-C dihedral angles within the cyclopentane ring and the torsion angles of the ethyl ester group are of particular interest.

In studies of peptides containing cyclopentane-based γ-amino acids, NOE-restrained dynamics analysis has been employed to understand conformational preferences. nih.gov Such analyses for α/γ-peptides containing 1-aminocyclopentanecarboxylic acid derivatives suggest that while certain helical conformations might be moderately populated, other conformations are also significant. nih.gov This indicates a degree of conformational flexibility that can be critical for biological activity.

The following table illustrates typical conformational data that can be extracted from MD simulations of this compound in an aqueous solvent.

ParameterDescriptionTypical Value/Observation
Cyclopentane Ring PuckerDescribes the non-planar conformation of the ring.Predominantly envelope and twist conformations with rapid interconversion.
Amino Group OrientationPosition of the -NH2 group relative to the ring.Can adopt pseudo-axial or pseudo-equatorial orientations.
Ethyl Ester Torsion AnglesRotation around the C-O and O-C bonds of the ester.Multiple low-energy rotamers are accessible.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways, intermediates, and transition states.

A key reaction for α-amino acids is peptide bond formation. DFT studies have been used to investigate the cyclization reaction mechanisms of amino acids to form cyclic dipeptides. researchgate.net These studies have explored various intramolecular and intermolecular pathways, highlighting the role of water in catalyzing the process. nih.gov For this compound, similar theoretical approaches could be used to model its condensation with another amino acid, providing insights into the reaction barriers and the structure of the transition states.

The decarboxylation of cyclopentene (B43876) dicarboxylic acid derivatives has been analyzed using DFT, revealing concerted mechanisms involving six-membered ring transition states for C-C bond breaking and O-H bond formation. researchgate.net While this compound is not prone to decarboxylation under normal conditions, this demonstrates the power of theoretical modeling in understanding reaction pathways of related cyclic carboxylic acid derivatives.

Transition state theory, combined with computational chemistry, provides a framework for understanding enzymatic catalysis by characterizing the structure of the transition state. dntb.gov.ua Although specific enzymatic reactions involving this compound may not be extensively studied, theoretical modeling can predict the structures of transition state analogs, which are potent enzyme inhibitors. dntb.gov.ua

The table below presents hypothetical activation energies for a reaction involving this compound, as would be determined by theoretical modeling.

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Key Feature of Transition State
Amide bond formation with glycine (B1666218)DFT (B3LYP/6-31+G(d,p))25.3Tetrahedral intermediate formation
Ester hydrolysis (acid-catalyzed)DFT (B3LYP/6-31+G(d,p))18.7Protonation of the carbonyl oxygen

Ligand Design Principles Through Computational Approaches

The rigid yet conformationally adaptable cyclopentane scaffold of this compound makes it an attractive building block in ligand design for various biological targets. Computational approaches are pivotal in rationally designing ligands based on this and related structures. springernature.com

One key principle is the use of the constrained cyclic amino acid to orient pharmacophoric groups in a specific and predictable manner. The conformational preferences of the cyclopentane ring can be exploited to present side chains in orientations that are optimal for binding to a target protein. researchgate.net For instance, aminocyclopentane carboxylic acids have been incorporated into cyclic RGD and isoDGR peptidomimetics to create potent integrin ligands. mdpi.com

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to this design process. Docking simulations can predict the binding mode and affinity of ligands incorporating the this compound scaffold within the active site of a target protein. acs.org QSAR models can then be developed to correlate the structural features of a series of analogs with their biological activity, guiding the synthesis of more potent compounds. mdpi.com

The following table outlines key principles for ligand design using the this compound scaffold.

Design PrincipleComputational ApproachApplication Example
Conformational constraintMolecular Dynamics, Conformational SearchPre-organizing a peptide mimic for enhanced receptor binding.
Scaffold for pharmacophore presentationMolecular Docking, 3D-QSARDesigning selective integrin antagonists. mdpi.com
Improving metabolic stabilityMetabolism Prediction SoftwareReplacing a more flexible and metabolically labile fragment in a drug candidate.
Modulating physicochemical propertiesProperty Calculation (e.g., logP, PSA)Optimizing oral bioavailability of a lead compound.

Applications As Key Building Blocks in Advanced Organic Synthesis

Role in Peptide and Peptidomimetic Chemistry

The incorporation of ethyl 1-aminocyclopentanecarboxylate, often referred to as Ac5c in its de-esterified form, into peptide chains is a well-established strategy for creating peptidomimetics with enhanced stability and controlled conformations.

The constrained nature of the Ac5c residue is highly advantageous in the synthesis of cyclic peptides and other macrocycles. Cyclization is a key strategy to improve the metabolic stability, receptor selectivity, and bioavailability of peptide-based therapeutics. The cyclopentyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the linear precursor into a conformation that is favorable for macrocyclization, thereby increasing the efficiency of the ring-closing reaction. This approach has been utilized to create a variety of cyclic peptidomimetics targeting biologically relevant systems, such as integrin receptors. mdpi.comrsc.org

The introduction of the Ac5c residue into a peptide sequence has a profound impact on its secondary and tertiary structure. As an α,α-disubstituted amino acid, Ac5c is known to induce specific and predictable turns in the peptide backbone. morressier.com Computational and experimental studies, including NMR and IR spectroscopy, have shown that peptides containing the Ac5c residue have a remarkable tendency to adopt γ-turn conformations. nih.gov This is a type of secondary structure stabilized by an intramolecular hydrogen bond. In some contexts, it can also promote the formation of β-turns or helical structures, depending on the surrounding amino acid sequence and the solvent environment. researchgate.netnih.gov This ability to dictate local conformation makes Ac5c a powerful tool for designing peptides with specific folded architectures, which is essential for mimicking the structure of natural bioactive peptides or creating novel protein-protein interaction inhibitors.

Scaffold for Unnatural Amino Acid Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of more complex unnatural amino acids. researchgate.netnih.gov The amino and carboxyl functional groups provide handles for further chemical modification, while the cyclopentane (B165970) ring can be functionalized to introduce additional diversity. For instance, chemists can introduce various substituents onto the ring to modulate properties such as lipophilicity, steric bulk, or hydrogen bonding capacity. These novel, custom-designed amino acids can then be incorporated into peptides or used as building blocks for other complex molecules, expanding the chemical space available for drug discovery and materials science.

Precursor in the Synthesis of Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs are a class of compounds where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group. researchgate.net This modification imparts greater stability against enzymatic degradation, making them attractive candidates for antiviral and anticancer agents. This compound and related cyclopentane derivatives are valuable precursors in the stereoselective synthesis of these analogs. nih.govnih.gov The cyclopentane ring serves as the carbocyclic sugar mimic, and synthetic strategies often involve the strategic introduction of a nucleobase and appropriate hydroxyl groups onto this scaffold to create the final, biologically active nucleoside analog.

Utility as a Synthon for Constrained Bioactive Molecules

Beyond peptides and nucleosides, the conformationally restricted nature of this compound makes it a valuable synthon for a broader range of bioactive molecules. The rigid cyclopentyl framework can be used to lock a portion of a molecule into a specific bioactive conformation, which is a key principle in rational drug design. By reducing the conformational flexibility of a molecule, it is possible to increase its binding affinity and selectivity for a biological target. This strategy has been applied to the design of enzyme inhibitors, receptor agonists, and antagonists, where the precise spatial arrangement of functional groups is critical for activity. The use of this building block allows for the creation of structurally novel and potent therapeutic candidates.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of Ethyl 1-aminocyclopentanecarboxylate. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of each atom, advanced 2D techniques are essential for unambiguous signal assignment and probing spatial relationships.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons and the cyclopentane (B165970) ring protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The eight protons of the cyclopentane ring would appear as complex multiplets. The amine (-NH₂) protons may appear as a broad singlet. The ¹³C NMR spectrum would display signals for the carbonyl carbon of the ester, the quaternary carbon of the cyclopentane ring, the methylene and methyl carbons of the ethyl group, and the methylene carbons of the cyclopentane ring. pressbooks.pub

Predicted NMR Data: In the absence of experimentally published spectra, theoretical predictions based on established chemical shift values provide a reliable estimate for signal assignments. libretexts.orgwisc.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Notes
Ethyl -CH₃~1.25~14.5Triplet
Ethyl -CH₂~4.15~61.0Quartet
Cyclopentane C1-~60.0Quaternary Carbon
Cyclopentane -CH₂ (C2,C5)~1.90-2.10~37.0Multiplet
Cyclopentane -CH₂ (C3,C4)~1.60-1.80~24.0Multiplet
Ester C=O-~175.0Carbonyl Carbon
Amine -NH₂Variable (broad singlet)-Exchanges with D₂O

2D NMR Techniques: To resolve ambiguities from the 1D spectra, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, a COSY spectrum would show a clear correlation between the ethyl -CH₂ and -CH₃ protons. It would also map the connectivity within the cyclopentane ring, showing correlations between adjacent methylene groups, which is crucial for assigning the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This technique would definitively link the proton signals of the ethyl group and the cyclopentane methylene groups to their corresponding carbon signals listed in the table above, confirming their assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining spatial proximity between protons that are not necessarily connected through bonds. For this molecule, NOESY can reveal information about the conformation of the cyclopentane ring by showing through-space correlations between protons on the same face of the ring. For instance, it could show correlations between the amino group protons and specific protons on the cyclopentane ring, helping to define the molecule's preferred conformation in solution.

The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. The energy barrier for interconversion between these conformers is typically low.

Dynamic NMR (DNMR) is a technique used to study the rates of these conformational exchange processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the interconversion is fast on the NMR timescale, the signals for the cyclopentane protons would appear averaged and sharp. As the temperature is lowered, the rate of exchange slows down. If the temperature is lowered sufficiently to a point where the exchange is slow on the NMR timescale (the coalescence point), the signals for the axial and equatorial protons on the ring would broaden and eventually resolve into separate, distinct signals. By analyzing the shape of these signals at various temperatures, the energy barrier (ΔG‡) for the ring-flipping process can be calculated, providing valuable insight into the conformational flexibility of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₁₅NO₂. nih.gov

Interactive Data Table: HRMS Data for Molecular Formula Confirmation

ParameterValueSource
Molecular FormulaC₈H₁₅NO₂-
Average Molecular Weight157.21 g/mol PubChem nih.gov
Monoisotopic (Exact) Mass157.110278721 DaPubChem nih.gov
Calculated m/z for [M+H]⁺158.11756-

An experimental HRMS measurement yielding an m/z value that matches the calculated value for the protonated molecule ([M+H]⁺) to within a few parts per million (ppm) serves as definitive confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide a fragmentation pattern that acts as a structural fingerprint for the molecule.

For this compound ([M+H]⁺, m/z = 158.1), the fragmentation pattern can be predicted based on the known behavior of amino esters. Key fragmentation pathways would include:

Loss of the ethoxy radical (-•OC₂H₅): Resulting in an acylium ion at m/z 112.

Loss of ethanol (B145695) (-C₂H₅OH): A common rearrangement for ethyl esters, leading to an ion at m/z 112.

Loss of the entire ester group (-COOC₂H₅): This would lead to the 1-aminocyclopentyl cation at m/z 84. This is often a very stable and prominent fragment for α-amino acids.

Cleavage of the cyclopentane ring: This can lead to a series of smaller fragment ions.

Analysis of the fragmentation of the parent compound, 1-aminocyclopentanecarboxylic acid, shows a prominent base peak at m/z 84, corresponding to the loss of the carboxyl group, which supports the predicted fragmentation pathway for the ethyl ester.

Interactive Data Table: Predicted Major Fragment Ions in Tandem MS

Predicted m/zProposed Fragment Structure/Loss
112[M+H - C₂H₅OH]⁺
84[M+H - COOC₂H₅]⁺

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While no published crystal structure for this compound is currently available, the technique would be invaluable for its characterization. If a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed atomic model. This would confirm the connectivity of the atoms and provide precise measurements of all geometric parameters.

For instance, it would reveal:

The exact conformation (e.g., envelope or twist) of the cyclopentane ring in the solid state.

The precise bond lengths of the C-C, C-N, C-O, and C=O bonds.

The bond angles around the quaternary carbon and within the ester group.

Information on intermolecular interactions, such as hydrogen bonding involving the amine group and the ester carbonyl, which dictate how the molecules pack in the crystal lattice.

This level of structural detail is unattainable by other techniques and provides a definitive reference point for the molecule's structure.

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC)

The assessment of chemical purity and the separation of isomers are critical steps in the characterization of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely employed analytical techniques for these purposes. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and efficient method for determining the purity of non-volatile and thermally sensitive compounds. nih.gov For a compound like this compound, which lacks a strong native chromophore for standard UV detection, a pre-column derivatization step is often employed. Reagents such as o-phthaldialdehyde (OPA) can react with the primary amine group to form a highly fluorescent derivative, enabling sensitive detection. nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode used for this type of analysis.

The purity of a sample is typically determined by calculating the peak area of the main component as a percentage of the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Derivatized this compound

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection Fluorescence Detector (e.g., λex = 340 nm, λem = 455 nm for OPA derivative)
Injection Volume 10 µL
Column Temperature 30 °C

| Expected Retention Time | Dependent on specific gradient, but typically in the range of 5-15 minutes |

Gas Chromatography (GC)

Gas chromatography is an ideal technique for the analysis of volatile compounds and is particularly effective for separating closely related isomers. While this compound can be analyzed directly, derivatization is often performed to enhance volatility and thermal stability. A common approach involves reaction with alkyl chloroformates, such as ethyl chloroformate, to yield N-ethoxycarbonyl derivatives. researchgate.net

GC is exceptionally useful for separating stereoisomers (enantiomers and diastereomers) when a chiral stationary phase is used. These phases, often based on modified cyclodextrins, create a chiral environment within the column that allows for differential interaction with enantiomers, resulting in different retention times. gcms.cz The determination of enantiomeric excess is a critical application in asymmetric synthesis.

The Kovats retention index, a standardized measure of retention time, has been experimentally determined for this compound on different types of GC columns, aiding in its identification. nih.gov

Table 2: GC Parameters and Retention Data for this compound

Parameter Condition / Value
Column Type (Purity) Standard non-polar (e.g., DB-5, 5% phenyl-methylpolysiloxane)
Column Type (Isomer Separation) Chiral Stationary Phase (e.g., Rt-βDEXse)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 250 °C at 10 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Kovats Retention Index (Standard Non-polar) 1070 nih.gov

| Kovats Retention Index (Standard Polar) | 1989 nih.gov |

Circular Dichroism (CD) Spectroscopy for Chiral Peptide Conformation

This compound is an achiral molecule. However, it serves as a valuable building block in the synthesis of peptides. When incorporated into a peptide sequence alongside chiral amino acids, it significantly influences the resulting three-dimensional structure. Circular Dichroism (CD) spectroscopy is a primary tool used to investigate the secondary structure and conformational changes of these modified peptides in solution. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.com The rigid cyclopentane ring of the incorporated residue restricts the conformational freedom of the peptide backbone, often inducing specific secondary structures such as β-turns or helical twists. These ordered structures give rise to characteristic CD signals. nih.gov

The conformation of a peptide is typically characterized by the shape and magnitude of its CD spectrum in the far-UV region (190-250 nm). nih.gov

α-Helix: Characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. mdpi.com

β-Sheet: Shows a single negative band near 217 nm and a positive band around 195 nm. mdpi.com

Random Coil (Unordered): Typically displays a strong negative band below 200 nm and very low ellipticity above 210 nm. mdpi.comnih.gov

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

Secondary Structure Wavelength of Positive Peak(s) (nm) Wavelength of Negative Peak(s) (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~217

| Random Coil | Variable (often weak positive ~212) | Strong band <200 |

Q & A

Q. What are the standard synthetic routes for ethyl 1-aminocyclopentanecarboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride can undergo ester exchange with ethyl acetate under catalytic acid conditions, yielding the ethyl ester derivative . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent selection (ethyl acetate as both reactant and solvent), and purification via recrystallization or column chromatography. Yield improvements (e.g., 80% in Reference Example 87) are achieved by controlling reaction time, temperature, and acid/base catalysts .

Q. How is the purity of this compound characterized in academic research?

Purity is assessed using:

  • 1H-NMR spectroscopy : Peaks for aromatic protons (δ 7.48–7.12 ppm), methylene groups (δ 2.56–1.99 ppm), and amine protons (δ 9.10 ppm) confirm structural integrity .
  • HPLC-MS : Quantifies impurities and validates molecular weight (C₈H₁₆ClNO₂, 193.67 g/mol) .
  • Melting point analysis : Sharp melting points (e.g., 203°C for related cyclopentane derivatives) indicate crystalline purity .

Q. What are the key considerations for designing a stability study of this compound under varying storage conditions?

Stability studies should monitor:

  • Temperature sensitivity : Storage at RT vs. refrigeration, with periodic NMR or FTIR to detect ester hydrolysis or amine oxidation .
  • Light exposure : UV-vis spectroscopy to track photodegradation products.
  • Humidity control : Karl Fischer titration to measure moisture uptake and its impact on hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel amide coupling reactions?

Density Functional Theory (DFT) calculates:

  • Electrostatic potential maps : Identify nucleophilic (amine) and electrophilic (ester carbonyl) sites for coupling reactions .
  • Transition state energy barriers : Predict feasibility of reactions like reductive amination (e.g., with NaCNBH₃ in AcOH/MeOH at 50°C) .
  • Solvent effects : Simulate polarity effects on reaction rates (e.g., DMF vs. THF) .

Q. How do researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data are addressed by:

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers in cyclopentane rings) .
  • Isotopic labeling : Trace unexpected peaks (e.g., deuterium exchange for amine protons).
  • Cross-validation with synthetic intermediates : Compare spectra of precursor compounds (e.g., methyl esters) to isolate artifacts .

Q. What methodologies are employed to study the stereochemical outcomes of this compound in asymmetric synthesis?

Chiral resolution techniques include:

  • Chiral chromatography : Use Chiralcel OD columns with hexane/i-PrOH/Et₂NH eluents to separate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration of amine stereocenters.
  • X-ray crystallography : Resolve crystal structures of diastereomeric salts (e.g., tosylate derivatives) .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound in drug discovery?

SAR workflows involve:

  • Analog synthesis : Modify the cyclopentane ring (e.g., fluorination) or ester group (e.g., tert-butyl esters) .
  • In vitro assays : Test bioactivity (e.g., binding affinity to CGRP receptors) and correlate with steric/electronic parameters .
  • Molecular docking : Map interactions between the compound and target proteins (e.g., G-protein-coupled receptors) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing kinetic data in this compound synthesis?

Use nonlinear regression to fit rate constants for:

  • Pseudo-first-order kinetics : Analyze amine alkylation under excess ester conditions.
  • Arrhenius plots : Determine activation energy (Eₐ) from temperature-dependent rate data .
  • Error analysis : Report standard deviations for triplicate experiments and confidence intervals for derived parameters .

Q. How should researchers critically evaluate literature protocols for this compound synthesis?

Assess:

  • Reproducibility : Compare yields and purity across independent studies .
  • Green chemistry metrics : Calculate atom economy (e.g., 80% for Reference Example 87) and E-factors (waste/solvent usage) .
  • Safety : Scrutinize hazardous reagents (e.g., NaCNBH₃) and suggest alternatives (e.g., catalytic hydrogenation) .

Q. What advanced techniques are used to study the degradation pathways of this compound in environmental matrices?

Employ:

  • LC-QTOF-MS : Identify transformation products (e.g., cyclopentane ring-opening metabolites).
  • Isotope-ratio mass spectrometry (IRMS) : Track biodegradation in soil/water systems.
  • QSAR models : Predict ecotoxicity of degradation intermediates .

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Ethyl 1-aminocyclopentanecarboxylate
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Ethyl 1-aminocyclopentanecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.